molecular formula C56H41O4PSi2 B3431777 (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 929097-92-7

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No. B3431777
CAS RN: 929097-92-7
M. Wt: 865.1 g/mol
InChI Key: BDQOCXQVIFQJRK-UHFFFAOYSA-N
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Description

“®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate” is a chiral catalyst . It is also known as “(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)dinaphtho-[2,1-d:1’,2’f]-1,3,2-dioxaphosphepin 4-oxide” or "MacMillan TiPSY catalyst" . Its empirical formula is C56H41O4PSi2 and its molecular weight is 865.07 .


Molecular Structure Analysis

The molecule has a complex structure with two triphenylsilyl groups attached to a binaphthyl core . The phosphate group is attached to the binaphthyl core . The InChI string and SMILES string provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The compound is a solid with an optical activity of [α]22/D -197°, c = 1 in chloroform . Its melting point is between 329-335 °C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Triphenylsilyl derivatives, such as the compound , have been used as host materials in phosphorescent organic light-emitting diodes (PHOLEDs) . They have demonstrated superior charge-transporting ability, making them highly effective hosts for both blue and green devices .

Photophysics

The compound’s photophysical properties make it suitable for use in the study of light and its interactions with matter . Its high triplet energies and large energy gaps are particularly useful in this field .

Synthesis of Spirobifluorenyl Derivatives

Triphenylsilyl moieties, such as those found in this compound, have been used in the synthesis of spirobifluorenyl derivatives . These derivatives have been used to inhibit conjugation and retain the high triplet energy of the parent spirofluorene .

Hydrogen Production

The compound could potentially be used in the production of hydrogen via in vitro synthetic biosystems . This application is based on the compound’s ability to effectively regenerate NADPH at high temperatures .

Metabolic Engineering and Synthetic Biology

Due to its role in cellular NADPH regeneration, the compound could be used in metabolic engineering and synthetic biology applications . Overexpression of enzymes like this compound has been used to produce sufficient NADPH .

Ligands in Organic Reactions

Trivalent phosphorus compounds, like the one , have a wide range of applications as σ-donor ligands in organic reactions catalyzed by transition metals .

properties

IUPAC Name

(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQOCXQVIFQJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H41O4PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

CAS RN

791616-55-2, 929097-92-7
Record name (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 929097-92-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 3
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 4
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 5
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 6
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

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